Ethyl 5-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with various substituents including phenyl and trimethoxyphenyl groups. The compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
The synthesis of Ethyl 5-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through the reaction of hydrazine derivatives with appropriate aldehydes or ketones.
Cyclization to Form Triazolopyrimidine: The triazole intermediate undergoes cyclization with a suitable reagent, such as an α,β-unsaturated carbonyl compound, to form the triazolopyrimidine core.
Introduction of Substituents: The phenyl and trimethoxyphenyl groups are introduced through nucleophilic substitution reactions, often using aryl halides and appropriate catalysts.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Ethyl 5-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 5-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a neuroprotective and anti-neuroinflammatory agent.
Anticancer Research: Compounds containing the trimethoxyphenyl group have demonstrated notable anti-cancer effects by inhibiting various molecular targets such as tubulin and heat shock protein 90.
Antimicrobial Activity: The compound exhibits antifungal and antibacterial properties, making it a candidate for the development of new antimicrobial agents.
Antiviral Research: TMP-based compounds have shown potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus.
Mechanism of Action
The mechanism of action of Ethyl 5-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves multiple molecular targets and pathways:
Inhibition of Enzymes: The compound inhibits enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase, which are involved in cell division and stress response.
Anti-inflammatory Pathways: It inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like nitric oxide and tumor necrosis factor-α.
Neuroprotection: The compound exerts neuroprotective effects by reducing endoplasmic reticulum stress and apoptosis in neuronal cells.
Comparison with Similar Compounds
Ethyl 5-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Colchicine: An anti-gout agent that also contains the trimethoxyphenyl group and inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts, it shares structural similarities with the compound .
Combretastatin: A potent microtubule targeting agent that fits into the colchicine binding site of tubulin.
These comparisons highlight the unique pharmacological properties and potential therapeutic applications of this compound.
Biological Activity
Ethyl 5-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthetic pathways, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C23H24N4O5
- Molecular Weight : 436.46 g/mol
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazolo[1,5-a]pyrimidine derivatives. This compound has been reported to exhibit inhibitory effects against various viruses. For instance:
- Inhibition of Influenza Virus : The compound demonstrated significant activity against the influenza virus (IV), with IC50 values indicating effective inhibition of viral replication at non-toxic concentrations .
Anticancer Activity
The compound's structure suggests potential antiproliferative effects. In vitro studies have shown that derivatives with similar scaffolds exhibit promising results against cancer cell lines:
- Cell Lines Tested : HCT-116 and other cancer cell lines.
- IC50 Values : Compounds based on the triazolo[1,5-a]pyrimidine core exhibited IC50 values ranging from 0.53 µM to several micromolar concentrations depending on structural modifications .
Antimicrobial Activity
The biological activity extends to antimicrobial properties as well:
- Bacterial Inhibition : Compounds derived from the same scaffold have shown effectiveness against various pathogenic bacteria .
Synthetic Pathways
The synthesis of this compound involves several key steps:
- Formation of the Triazole Ring : Utilizing appropriate precursors to form the triazole core.
- Substitution Reactions : Introducing phenolic groups at specific positions to enhance biological activity.
- Carboxylation : Finalizing the structure with carboxylic acid derivatives to improve solubility and bioavailability .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
Properties
Molecular Formula |
C23H24N4O5 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
ethyl 5-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H24N4O5/c1-5-32-22(28)19-20(14-9-7-6-8-10-14)26-23-24-13-25-27(23)21(19)15-11-17(30-3)18(31-4)12-16(15)29-2/h6-13,21H,5H2,1-4H3,(H,24,25,26) |
InChI Key |
SSYUFFIIYYJLMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=C(C=C3OC)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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